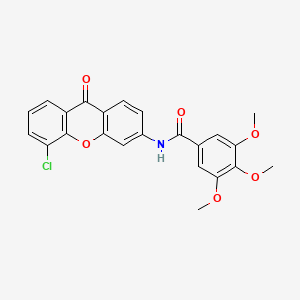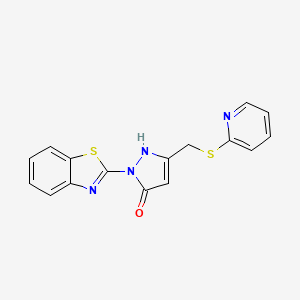![molecular formula C13H9Br B12215023 7H-Cycloprop[a]acenaphthylene, 3-bromo-6b,7a-dihydro-](/img/structure/B12215023.png)
7H-Cycloprop[a]acenaphthylene, 3-bromo-6b,7a-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Cycloprop[a]acenaphthylene, 3-bromo-6b,7a-dihydro- is a complex organic compound with the molecular formula C13H9Br It is a derivative of acenaphthylene, featuring a bromine atom and a cyclopropane ring fused to the acenaphthylene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Cycloprop[a]acenaphthylene, 3-bromo-6b,7a-dihydro- typically involves the bromination of acenaphthylene followed by cyclopropanation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The cyclopropanation step can be carried out using diazomethane or a similar carbene precursor under appropriate conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7H-Cycloprop[a]acenaphthylene, 3-bromo-6b,7a-dihydro- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized or de-brominated products.
Scientific Research Applications
7H-Cycloprop[a]acenaphthylene, 3-bromo-6b,7a-dihydro- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 7H-Cycloprop[a]acenaphthylene, 3-bromo-6b,7a-dihydro- involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-7H-Cycloprop[a]acenaphthylene
- 7,7A-Dihydro-6BH-Cycloprop[a]acenaphthylene
- 7-Methyl-7,7A-Dihydro-6BH-Cycloprop[a]acenaphthylene
Uniqueness
7H-Cycloprop[a]acenaphthylene, 3-bromo-6b,7a-dihydro- is unique due to the presence of both a bromine atom and a cyclopropane ring in its structure This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications
Properties
Molecular Formula |
C13H9Br |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
8-bromotetracyclo[7.3.1.02,4.05,13]trideca-1(12),5(13),6,8,10-pentaene |
InChI |
InChI=1S/C13H9Br/c14-12-5-4-8-11-6-10(11)7-2-1-3-9(12)13(7)8/h1-5,10-11H,6H2 |
InChI Key |
FJFZIHOVCRWDFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3=CC=CC4=C(C=CC2=C43)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3-(3-Fluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12214967.png)
![7-(4-chlorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12214971.png)
![3-(4-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B12214989.png)
![4-[5-(3-bromophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12215006.png)

![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12215016.png)

![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B12215030.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12215035.png)
